molecular formula C17H12N2O4S B2695527 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide CAS No. 328540-02-9

5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide

Cat. No. B2695527
CAS RN: 328540-02-9
M. Wt: 340.35
InChI Key: HOIOOXCYXYYDFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by the reaction of thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine . Another study reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction, spectroscopic techniques, and elemental analyses . The DFT/B3LYP/6-311++G(d,p) theoretical level was successfully applied to calculate the optimized geometry and the local and global chemical activity parameters . The natural bond orbital (NBO) analysis gives an efficient methodology for investigating the inter- and intramolecular bonding, as well as giving a convenient basis for investigating charge transfer or conjugative interactions in molecular systems .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .

Mechanism of Action

While the specific mechanism of action for 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is not available, similar compounds have shown antimicrobial activity . Molecular docking studies were calculated to understand the nature of the binding of the compound with a lung cancer protein (PDB entry 1x2j) .

properties

IUPAC Name

5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-17(15-10-11-16(24-15)19(21)22)18-13-8-4-5-9-14(13)23-12-6-2-1-3-7-12/h1-11H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIOOXCYXYYDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide

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